3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde
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Overview
Description
3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde is an organic compound with the molecular formula C9H7ClF2O2 and a molecular weight of 220.6 g/mol . It is a benzaldehyde derivative, characterized by the presence of a chloro group at the third position and a difluoroethoxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorobenzaldehyde with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the difluoroethanol attacks the carbonyl carbon of the benzaldehyde, followed by elimination of water to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol under reflux.
Major Products Formed
Oxidation: 3-Chloro-2-(2,2-difluoroethoxy)benzoic acid.
Reduction: 3-Chloro-2-(2,2-difluoroethoxy)benzyl alcohol.
Substitution: 3-Amino-2-(2,2-difluoroethoxy)benzaldehyde (when reacted with ammonia).
Scientific Research Applications
3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The presence of the chloro and difluoroethoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(2,2-difluoroethoxy)benzaldehyde: Similar structure but with different positional isomerism.
3-Chloro-4-(2,2-difluoroethoxy)benzaldehyde: Another positional isomer with the difluoroethoxy group at the fourth position.
Uniqueness
3-Chloro-2-(2,2-difluoroethoxy)benzaldehyde is unique due to the specific positioning of the chloro and difluoroethoxy groups, which can significantly affect its chemical reactivity and biological activity compared to its isomers . This unique structure can lead to different physical properties, such as melting point and solubility, as well as distinct interactions with biological targets .
Properties
IUPAC Name |
3-chloro-2-(2,2-difluoroethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O2/c10-7-3-1-2-6(4-13)9(7)14-5-8(11)12/h1-4,8H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOQDYJXUCYLGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OCC(F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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